molecular formula C20H18N2S B14507090 Benzyl N,N'-diphenylcarbamimidothioate CAS No. 63891-95-2

Benzyl N,N'-diphenylcarbamimidothioate

Cat. No.: B14507090
CAS No.: 63891-95-2
M. Wt: 318.4 g/mol
InChI Key: CAQOXGCEKGIUDS-UHFFFAOYSA-N
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Description

Benzyl N,N’-diphenylcarbamimidothioate is an organic compound with a complex structure that includes benzyl and diphenylcarbamimidothioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N,N’-diphenylcarbamimidothioate typically involves the reaction of benzyl chloride with N,N’-diphenylthiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for Benzyl N,N’-diphenylcarbamimidothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N,N’-diphenylcarbamimidothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines and thiols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines and thiols.

Scientific Research Applications

Benzyl N,N’-diphenylcarbamimidothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N,N’-diphenylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may interfere with the function of enzymes involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N,N’-diphenylcarbamimidothioate is unique due to its specific chemical structure and the presence of both benzyl and diphenylcarbamimidothioate groups

Properties

CAS No.

63891-95-2

Molecular Formula

C20H18N2S

Molecular Weight

318.4 g/mol

IUPAC Name

benzyl N,N'-diphenylcarbamimidothioate

InChI

InChI=1S/C20H18N2S/c1-4-10-17(11-5-1)16-23-20(21-18-12-6-2-7-13-18)22-19-14-8-3-9-15-19/h1-15H,16H2,(H,21,22)

InChI Key

CAQOXGCEKGIUDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=NC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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